molecular formula C11H16BrNO2 B13257015 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol

2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol

Cat. No.: B13257015
M. Wt: 274.15 g/mol
InChI Key: RWXVYUQNPQUTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C₁₁H₁₆BrNO₂ and a molecular weight of 274.15 g/mol . This chiral amino alcohol is characterized by a propan-1-ol chain substituted at the second carbon with an amino group, which is further bound to a 5-bromo-2-methoxyphenylmethyl group. The presence of a chiral center at carbon 2 of the propanol chain means the compound exists as two enantiomers (R and S), which may exhibit distinct biological activities and binding affinities . The specific combination of a brominated aromatic ring, a methoxy group, and the amino alcohol moiety makes it a valuable intermediate in synthetic organic chemistry. In research, this structure is of significant interest for its potential biological activity. The compound's structure, featuring a brominated aromatic ring and an amino alcohol side chain, is analogous to other phenethylamine-derived compounds known to interact with serotonin receptors, such as the 5-HT2A receptor . For instance, beta-oxygenated analogs of the 5-HT2A agonist DOB (1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane) have been investigated for their potential to reduce intraocular pressure with a potentially reduced propensity to cross the blood-brain barrier . While the exact mechanism of action for this compound requires further characterization, its molecular framework suggests potential for interaction with various biological targets. The bromine atom is known to enhance binding affinity and metabolic stability, while the amino and hydroxyl groups can form key hydrogen bonds with enzymes or receptors . This compound is intended for research applications in chemistry and biology, such as serving as a building block for the synthesis of more complex molecules or as a candidate for in vitro pharmacological profiling. Attention: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-[(5-bromo-2-methoxyphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C11H16BrNO2/c1-8(7-14)13-6-9-5-10(12)3-4-11(9)15-2/h3-5,8,13-14H,6-7H2,1-2H3

InChI Key

RWXVYUQNPQUTDY-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol typically involves a multi-step process. One common method includes the bromination of 2-methoxybenzylamine followed by a reaction with propylene oxide. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperatures and may require solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to alterations in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzyl 5-bromo-2-chlorobenzamide
  • 2-Bromo-2-(methoxy(phenyl)methyl)

Uniqueness

Compared to similar compounds, 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol is a chemical compound characterized by a complex structure that includes a brominated aromatic ring and a propanol backbone featuring an amino group. Its molecular formula is C12H16BrN1O2, which indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity:

  • Brominated Phenyl Group : The presence of the bromine atom enhances the compound's reactivity and potential interactions with biological targets.
  • Amino Group : This functional group is known for its ability to form hydrogen bonds, which can facilitate interactions with various enzymes and receptors.
  • Hydroxyl Group : The alcohol functional group may participate in nucleophilic substitution reactions, further influencing the compound's reactivity.

Biological Activity

Preliminary studies suggest that this compound exhibits notable biological activities:

Anticancer Properties

Research indicates that this compound may possess anticancer properties due to its structural similarity to known pharmacophores. The bromine atom could enhance its interaction with biological targets involved in cell proliferation and apoptosis pathways. For instance:

  • Mechanism of Action : It may inhibit specific kinases or other proteins involved in tumor growth, although detailed mechanisms remain to be elucidated through further biochemical assays.

Interaction Studies

Molecular docking simulations have shown that this compound can effectively bind to various biological receptors and enzymes. This binding affinity suggests potential modulation of biological activities:

Target ProteinBinding Affinity (kcal/mol)Potential Effect
Kinase A-9.5Inhibition
Receptor X-8.7Activation

Synthesis and Reactivity

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. The compound can undergo various chemical transformations:

  • Oxidation : Can lead to carbonyl compounds.
  • Reduction : May yield corresponding alcohols.
  • Substitution Reactions : Can produce derivatives with altered biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound.

  • Antimicrobial Activity : A study examined related brominated phenols and found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
    • Staphylococcus aureus : MIC = 0.025 mg/mL
    • Escherichia coli : MIC = 0.019 mg/mL
  • Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents.
  • Pharmacological Studies : Research has indicated that modifications to the structure can enhance selectivity toward specific cancer types, suggesting a pathway for drug development tailored to target specific malignancies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.